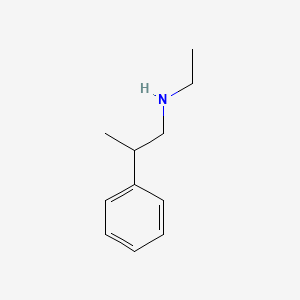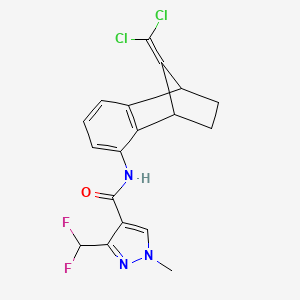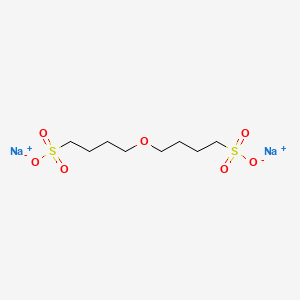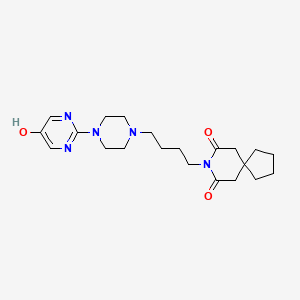
5-Hydroxy Buspirone
概要
説明
5-Hydroxy Buspirone is a metabolite of Buspirone, a well-known anxiolytic agent primarily used to treat anxiety disorders. The compound has the molecular formula C21H31N5O3 and a molecular weight of 401.50 g/mol . It is known for its role in the pharmacological activity of Buspirone, contributing to its therapeutic effects.
生化学分析
Biochemical Properties
5-Hydroxy Buspirone interacts with several enzymes and proteins in the body. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . The compound is also known to interact with serotonin receptors in the brain, specifically the 5-HT1A receptors . These interactions play a crucial role in the anxiolytic effects of buspirone .
Cellular Effects
This compound influences various cellular processes. It is known to affect cell signaling pathways, particularly those involving serotonin receptors . By acting as a partial agonist at the 5-HT1A receptors, this compound can modulate the serotonergic activity in the brain . This modulation can influence various cellular functions, including gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with the 5-HT1A receptors . As a partial agonist, it can bind to these receptors and modulate their activity . This interaction can lead to changes in gene expression and cellular metabolism, contributing to the compound’s anxiolytic effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, studies have shown that the compound’s anxiolytic effects can increase over time with chronic administration . Additionally, the compound is known to be stable, with a half-life of approximately 2.5 hours in humans .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Studies have shown that the compound can exert anxiolytic-like effects at certain dosages . Higher doses may lead to behavioral suppressant effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . This metabolic process produces several hydroxylated metabolites, including this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues in the body. It is well absorbed and undergoes extensive first-pass metabolism, leading to a systemic availability of approximately 4 percent . The compound is primarily eliminated in the urine, suggesting that it may be distributed in the renal system .
Subcellular Localization
Given its interactions with the 5-HT1A receptors, it is likely that the compound is localized in areas of the cell where these receptors are present
準備方法
5-ヒドロキシブスピロンの合成には、ブスピロン自体から始まるいくつかのステップが含まれます。ヒドロキシル化プロセスは通常、ピリミジン環の5位で行われます。 これは、特定の試薬や触媒を用いた酸化などのさまざまな化学反応によって達成できます 。工業生産方法では、化合物の収率と純度を高くするために、最適化された反応条件が用いられることが多いです。
化学反応の分析
5-ヒドロキシブスピロンは、次のものを含むいくつかの種類の化学反応を受けます。
酸化: ヒドロキシル基は、特定の条件下でさらに酸化される可能性があります。
還元: この化合物は、異なる誘導体を形成するために還元できます。
4. 科学研究の応用
5-ヒドロキシブスピロンには、いくつかの科学研究の応用があります。
科学的研究の応用
5-Hydroxy Buspirone has several scientific research applications:
作用機序
5-ヒドロキシブスピロンの作用機序は、特に5-HT1A受容体であるセロトニン受容体との相互作用を伴います。 これらの受容体において部分アゴニストとして作用し、セロトニンの放出を調節し、ブスピロンの不安解消効果に貢献します 。 この化合物は、ドーパミン受容体とも相互作用し、さらにその薬理学的プロファイルを影響を与えます .
6. 類似の化合物との比較
5-ヒドロキシブスピロンは、6-ヒドロキシブスピロンや8-ヒドロキシブスピロンなどのブスピロンの他のヒドロキシル化代謝産物と比較できます。 これらの化合物は、類似の構造を共有していますが、薬物動態的特性と受容体親和性は異なります 。 たとえば、6-ヒドロキシブスピロンは、5-ヒドロキシブスピロンと比較して、代謝プロファイルと効力が異なります 。 5-ヒドロキシブスピロンの独自性は、セロトニン受容体との特異的な相互作用と、ブスピロンの全体的な治療効果への貢献にあります .
類似化合物との比較
5-Hydroxy Buspirone can be compared with other hydroxylated metabolites of Buspirone, such as 6-Hydroxy Buspirone and 8-Hydroxy Buspirone. These compounds share similar structures but differ in their pharmacokinetic properties and receptor affinities . For instance, 6-Hydroxy Buspirone has a different metabolic profile and potency compared to this compound . The uniqueness of this compound lies in its specific interaction with serotonin receptors and its contribution to the overall therapeutic effects of Buspirone .
特性
IUPAC Name |
8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUDMPUKWYRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733360 | |
| Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105496-33-1 | |
| Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


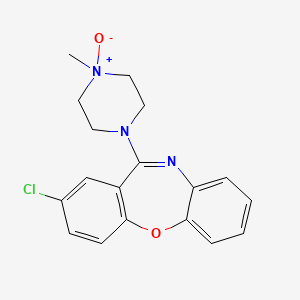
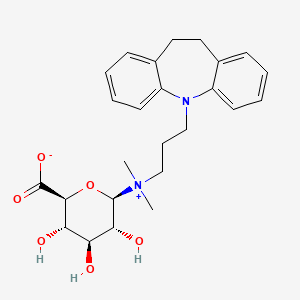
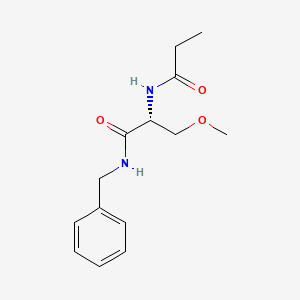
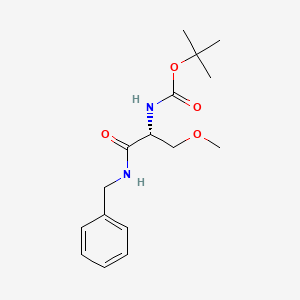

![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)
